![molecular formula C11H12F3NO2 B14214007 Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- CAS No. 825628-63-5](/img/structure/B14214007.png)
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-: is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and Lewis acidic ionic liquids provides a more eco-friendly and efficient alternative. This method not only reduces reaction times but also enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Scientific Research Applications
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances its reactivity and stability.
Biology: In biological research, the compound is used to study enzyme interactions and protein binding due to its unique chemical structure.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other benzamide derivatives .
Conclusion
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure, particularly the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for scientific research and industrial production.
Properties
CAS No. |
825628-63-5 |
|---|---|
Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-[(2R)-1,1,1-trifluoro-4-hydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m1/s1 |
InChI Key |
FOVYOZRCJNUKLQ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


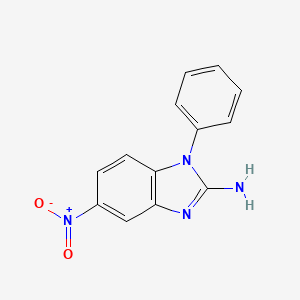
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
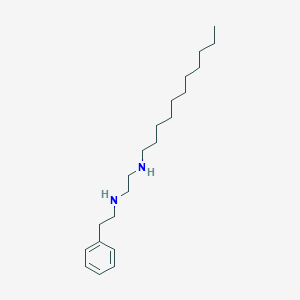

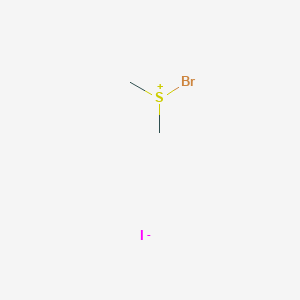

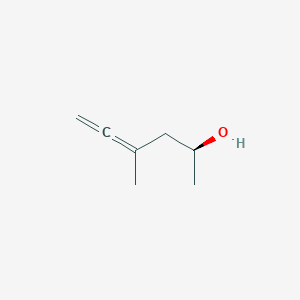
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
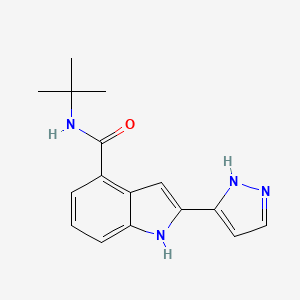
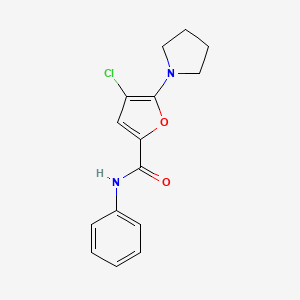
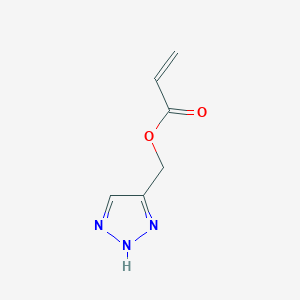
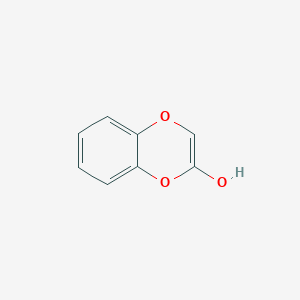
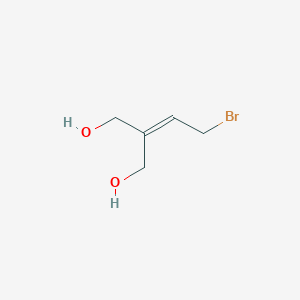
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
